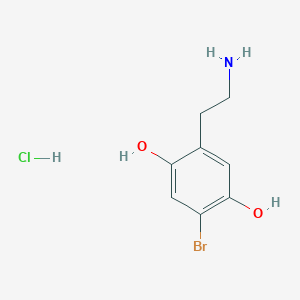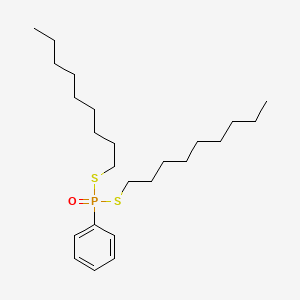
S,S-Dinonyl phenylphosphonodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S,S-Dinonyl phenylphosphonodithioate: is an organophosphorus compound known for its unique chemical properties and applications. It is characterized by the presence of two nonyl groups attached to a phenylphosphonodithioate moiety. This compound is used in various industrial and scientific applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S,S-Dinonyl phenylphosphonodithioate typically involves the reaction of phenylphosphonodithioic acid with nonyl alcohols under controlled conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using continuous flow reactors. The process is designed to ensure consistent quality and high throughput. The use of advanced purification techniques, such as distillation and crystallization, helps in obtaining the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: S,S-Dinonyl phenylphosphonodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols and other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the nonyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced phosphonodithioates.
Substitution: Alkyl or aryl-substituted phosphonodithioates.
Wissenschaftliche Forschungsanwendungen
Chemistry: S,S-Dinonyl phenylphosphonodithioate is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds. It is also employed in the synthesis of other organophosphorus compounds.
Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and protein interactions. Its ability to form stable complexes with metal ions makes it useful in metalloprotein studies.
Industry: In industrial applications, it is used as an additive in lubricants and as a corrosion inhibitor. Its stability and reactivity make it suitable for use in harsh environments.
Wirkmechanismus
The mechanism of action of S,S-Dinonyl phenylphosphonodithioate involves its interaction with molecular targets such as enzymes and metal ions. The compound can inhibit enzyme activity by binding to the active site or by forming stable complexes with metal cofactors. This interaction disrupts the normal function of the enzyme, leading to inhibition of the biochemical pathway.
Vergleich Mit ähnlichen Verbindungen
- S,S-Dipropyl phenylphosphonodithioate
- Di-isononyl phthalate
- Dinonylnaphthylsulfonic acid
Comparison: S,S-Dinonyl phenylphosphonodithioate is unique due to its specific nonyl groups and phenylphosphonodithioate structure. Compared to S,S-Dipropyl phenylphosphonodithioate, it has longer alkyl chains, which can influence its solubility and reactivity. Di-isononyl phthalate and Dinonylnaphthylsulfonic acid are also used in industrial applications, but they differ in their chemical structure and specific uses. This compound’s unique structure makes it particularly suitable for applications requiring high stability and specific reactivity.
Eigenschaften
CAS-Nummer |
85480-04-2 |
|---|---|
Molekularformel |
C24H43OPS2 |
Molekulargewicht |
442.7 g/mol |
IUPAC-Name |
bis(nonylsulfanyl)phosphorylbenzene |
InChI |
InChI=1S/C24H43OPS2/c1-3-5-7-9-11-13-18-22-27-26(25,24-20-16-15-17-21-24)28-23-19-14-12-10-8-6-4-2/h15-17,20-21H,3-14,18-19,22-23H2,1-2H3 |
InChI-Schlüssel |
KIYYCPHFRXQDOG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCSP(=O)(C1=CC=CC=C1)SCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


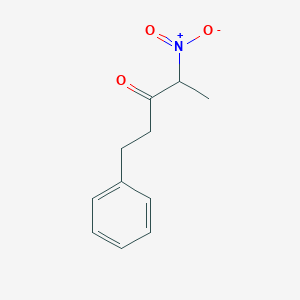

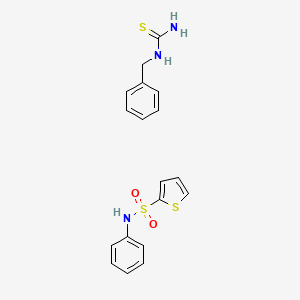
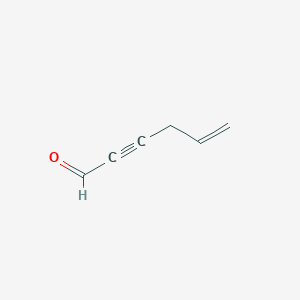
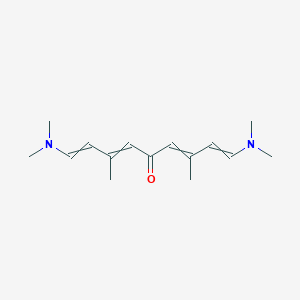
![3-acetyl-1-(acetyloxy)-4-[(2E)-but-2-en-1-yl]naphthalen-2-yl acetate](/img/structure/B14406335.png)
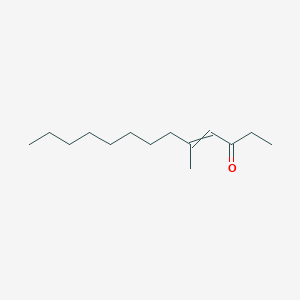

![1-[2-(Methylsulfanyl)phenyl]pentan-1-one](/img/structure/B14406347.png)
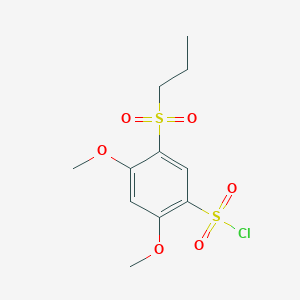
![4-{[(Propan-2-yl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B14406359.png)
![5,11-bis(4-bromophenyl)-8-phenyl-2,5,11-triazatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-4,12-dione](/img/structure/B14406369.png)
![7,10-Dimethyl-7H-pyrimido[5,4-c]carbazole](/img/structure/B14406379.png)
